molecular formula C10H17N7O9S B560002 Gonyautoxin IV CAS No. 64296-26-0

Gonyautoxin IV

Cat. No.: B560002
CAS No.: 64296-26-0
M. Wt: 411.346
InChI Key: CETRDCWBMBILAL-LJRZAWCWSA-N
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Mechanism of Action

The active group of PSP will strongly bind the amino acid residue of Na+ channel site which is on nervous cell membrane, thus the Na+ channel will be blocked and lead to paralysis .

Safety and Hazards

Contact with hydrochloric acid causes corrosive eye and skin damage resulting in redness, pain and severe skin burns . Inhalation of vapors can cause immediate pain and burns of the nose, throat and upper respiratory tract . Ingestion can cause immediate pain and burns to the mouth, throat, esophagus and gastrointestinal tract .

Future Directions

The identification in multiple vectors, as well as in unregulated species, suggests that a risk assessment and risk management update are required . Also, chemical and specific analyses for the detection of all analogues associated with the STX-group need to be established .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gonyautoxin IV can be synthesized from L-serine methyl ester. The synthesis involves treating L-serine methyl ester with an aldehyde to form a ring structure. The formed allyl is then deprotected by the addition of a reagent such as SO3CH2CCl3. This is followed by a RH-catalyzed amination reaction with guanidine, forming the tricyclic frame of gonyautoxin-3, which can be further converted to gonyautoxin-4 .

Industrial Production Methods: The extraction process involves harvesting dinoflagellates, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Gonyautoxin IV undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under acidic conditions.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like thiols or amines.

Major Products Formed: The major products formed from these reactions include derivatives of gonyautoxin-4 with modified functional groups, which can be used for further research and applications .

Comparison with Similar Compounds

Gonyautoxin IV is part of the saxitoxin group, which includes other similar compounds such as:

  • Saxitoxin (STX)
  • Neosaxitoxin (NSTX)
  • Decarbamoylsaxitoxin (dcSTX)

Uniqueness: this compound is unique due to its specific structural features and its potent neurotoxic effects. Unlike some other saxitoxins, gonyautoxin-4 has a distinct set of substituents that contribute to its specific binding affinity and toxicity .

Properties

IUPAC Name

[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4-,5-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETRDCWBMBILAL-LJRZAWCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C23N1C(=N)N(C(C2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C([C@@]23N1C(=N)N([C@H]([C@@H]2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60982853
Record name Gonyautoxin 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64296-26-0
Record name Gonyautoxin 4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64296-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gonyautoxin IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064296260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gonyautoxin 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gonyautoxin IV from Dinoflagellate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name GONYAUTOXIN IV
Source FDA Global Substance Registration System (GSRS)
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